Ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives
Preparation Methods
The synthesis of Ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the key intermediates, which are then subjected to various chemical reactions to form the final product. Common reagents and conditions used in these reactions include methanesulfonic acid under reflux in methanol, and N,N-dimethylmethylene ammonium chloride in acetic acid .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of Ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which leads to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate can be compared with other pyrido[2,3-d]pyrimidine derivatives. Similar compounds include:
Piritrexim: Known for its antitumor effects and inhibition of dihydrofolate reductase.
Indole Derivatives: These compounds share structural similarities and exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
This compound stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C23H23ClN4O5 |
---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
ethyl 3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H23ClN4O5/c1-4-33-22(31)15-10-17(13-6-7-13)26-20-19(15)21(30)28(23(32)27(20)3)11-18(29)25-16-9-14(24)8-5-12(16)2/h5,8-10,13H,4,6-7,11H2,1-3H3,(H,25,29) |
InChI Key |
LNAXBWNJOUFMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=CC(=C3)Cl)C)C4CC4 |
Origin of Product |
United States |
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